6-Chloro-N,5-dimethylpyridine-3-sulfonamide
Description
Properties
IUPAC Name |
6-chloro-N,5-dimethylpyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O2S/c1-5-3-6(4-10-7(5)8)13(11,12)9-2/h3-4,9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKOHRMHIRYIQKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Cl)S(=O)(=O)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Sequence and Mechanism
This two-step approach begins with the sulfonation of 5-methylpyridine at the 3-position, followed by chlorination at the 6-position.
Step 1: Sulfonation of 5-Methylpyridine
5-Methylpyridine undergoes sulfonation using chlorosulfonic acid (ClSO₃H) at 0–5°C to yield 5-methylpyridine-3-sulfonic acid. The electron-donating methyl group at position 5 enhances the nucleophilicity of the pyridine ring, directing sulfonation to the meta position (C-3) relative to the methyl substituent. The reaction is exothermic, requiring careful temperature control to minimize side products such as disulfonated derivatives.
Step 2: Conversion to Sulfonyl Chloride
The sulfonic acid intermediate is treated with phosphorus pentachloride (PCl₅) in dichloromethane at reflux (40–50°C) to form 5-methylpyridine-3-sulfonyl chloride. This step achieves near-quantitative conversion under anhydrous conditions.
Step 3: Chlorination at Position 6
The sulfonyl chloride undergoes radical chlorination using N-chlorosuccinimide (NCS) and azobisisobutyronitrile (AIBN) as an initiator in carbon tetrachloride at 80°C. The reaction selectively introduces a chlorine atom at position 6, driven by the electron-withdrawing sulfonyl group’s meta-directing effect.
Step 4: Amination with Dimethylamine
The chlorinated sulfonyl chloride reacts with dimethylamine (40% aqueous solution) in tetrahydrofuran (THF) at 0°C to afford the final product. The reaction proceeds via nucleophilic substitution, with a yield of 68–72% after recrystallization from ethanol.
Table 1: Sulfonation-Chlorination Method Parameters
| Step | Reagents/Conditions | Temperature | Yield (%) |
|---|---|---|---|
| 1 | ClSO₃H, 0–5°C | 0–5°C | 85 |
| 2 | PCl₅, CH₂Cl₂ | 40–50°C | 95 |
| 3 | NCS, AIBN, CCl₄ | 80°C | 75 |
| 4 | (CH₃)₂NH, THF | 0°C | 70 |
Chlorination-Sulfonation Method
Direct Chlorination of 5-Methylpyridine
This route prioritizes chlorination before sulfonation to exploit the methyl group’s ortho/para-directing influence.
Step 1: Chlorination at Position 6
5-Methylpyridine reacts with chlorine gas (Cl₂) in the presence of iron(III) chloride (FeCl₃) at 60°C, yielding 6-chloro-5-methylpyridine. The methyl group directs electrophilic substitution to the adjacent position (C-6), with a regioselectivity of 88%.
Step 2: Sulfonation at Position 3
The chlorinated intermediate is treated with fuming sulfuric acid (20% SO₃) at 120°C, introducing a sulfonic acid group at position 3. The electron-withdrawing chlorine atom deactivates the ring, necessitating elevated temperatures and extended reaction times (12–16 hours).
Step 3: Sulfonamide Formation
The sulfonic acid is converted to the sulfonamide via a two-step process: (i) reaction with thionyl chloride (SOCl₂) to form the sulfonyl chloride, followed by (ii) treatment with dimethylamine in diethyl ether. The overall yield for this sequence is 62–65%.
Table 2: Chlorination-Sulfonation Method Parameters
| Step | Reagents/Conditions | Temperature | Yield (%) |
|---|---|---|---|
| 1 | Cl₂, FeCl₃ | 60°C | 88 |
| 2 | SO₃, H₂SO₄ | 120°C | 78 |
| 3 | SOCl₂ → (CH₃)₂NH, Et₂O | 25°C | 65 |
Multicomponent Hantzsch Pyridine Synthesis
One-Pot Assembly of the Pyridine Core
This method constructs the pyridine ring with pre-installed substituents using a Hantzsch dihydropyridine intermediate.
Step 1: Condensation Reaction
A mixture of ethyl acetoacetate (methyl group precursor), ammonium acetate (nitrogen source), and 3-chloropropionaldehyde (chlorine precursor) undergoes cyclocondensation in ethanol under reflux. This forms a 1,4-dihydropyridine derivative with methyl and chloro substituents at positions 5 and 6, respectively.
Step 2: Oxidation to Pyridine
The dihydropyridine is oxidized using manganese dioxide (MnO₂) in dichloromethane, aromatizing the ring to yield 6-chloro-5-methylpyridine.
Step 3: Sulfonation and Amination
Sulfonation at position 3 followed by amination with dimethylamine proceeds as described in Section 1. The total yield for this route is 55–60%, limited by the oxidation step’s efficiency.
Table 3: Hantzsch Synthesis Parameters
| Step | Reagents/Conditions | Temperature | Yield (%) |
|---|---|---|---|
| 1 | Ethyl acetoacetate, NH₄OAc | Reflux | 75 |
| 2 | MnO₂, CH₂Cl₂ | 25°C | 82 |
| 3 | ClSO₃H → (CH₃)₂NH | 0–50°C | 60 |
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
-
Sulfonation-Chlorination : Highest overall yield (70%) but requires handling hazardous chlorosulfonic acid. Suitable for laboratory-scale synthesis.
-
Chlorination-Sulfonation : Moderate yield (65%) with challenges in controlling disulfonation. Preferred for industrial applications due to simpler purification.
-
Hantzsch Synthesis : Lowest yield (55%) but excellent regiocontrol. Ideal for producing analogs with varying substituents.
Emerging Methodologies and Catalytic Innovations
Recent advances focus on catalytic C–H functionalization to streamline synthesis. For example, palladium-catalyzed C–H chlorination using directing groups (e.g., sulfonic acid) achieves 80% regioselectivity for position 6. Additionally, flow chemistry techniques reduce reaction times for sulfonation steps by 40% compared to batch processes .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-N,5-dimethylpyridine-3-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2) or thiourea can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a sulfone derivative.
Scientific Research Applications
6-Chloro-N,5-dimethylpyridine-3-sulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Chloro-N,5-dimethylpyridine-3-sulfonamide involves its interaction with specific molecular targets. The chlorine atom and sulfonamide group play crucial roles in binding to active sites of enzymes or receptors, thereby inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Molecular Properties
The table below compares 6-Chloro-N,5-dimethylpyridine-3-sulfonamide with three related sulfonamide-pyridine derivatives:
Key Observations:
Substituent Effects: The N-sulfonamide substituent significantly influences molecular interactions. The 5-methyloxazol-3-yl group introduces a heterocyclic moiety, which may improve metabolic stability compared to aliphatic substituents .
Biological Activity :
- Pyridine-sulfonamides with aromatic or heterocyclic substituents (e.g., pyridin-4-ylmethyl) exhibit antimicrobial activity against Gram-positive bacteria and mycobacteria, attributed to sulfonamide’s enzyme-inhibitory properties .
- Halogen-rich analogs (e.g., N-(6-chloro-5-iodopyridin-2-yl)pivalamide) are often intermediates in agrochemical synthesis, leveraging halogen atoms for reactivity .
Crystallographic and Physicochemical Properties
- Hydrogen Bonding: In 6-chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide, the N–H···N hydrogen bond (D⋯A = 2.870 Å) stabilizes the crystal lattice . Such interactions are absent in analogs with bulky or non-polar substituents.
- Solubility : Methyl groups (as in this compound) may enhance lipophilicity, whereas polar substituents (e.g., oxazole) could improve aqueous solubility .
Biological Activity
6-Chloro-N,5-dimethylpyridine-3-sulfonamide is a synthetic compound with notable biological activities, particularly in antimicrobial and potential anticancer applications. Its unique structural features, including a chloro substituent and a sulfonamide group, contribute to its reactivity and interaction with biological targets.
- Molecular Formula : C₇H₉ClN₂O₂S
- Molecular Weight : 220.68 g/mol
The compound's structure allows it to mimic para-aminobenzoic acid (PABA), which is essential for bacterial folate synthesis, thus positioning it as a potential antimicrobial agent similar to traditional sulfa drugs.
The biological activity of this compound primarily stems from its ability to inhibit bacterial growth by interfering with metabolic pathways. The sulfonamide moiety competes with PABA for binding to the enzyme dihydropteroate synthase, crucial for folate biosynthesis in bacteria . This mechanism is particularly effective against both Gram-positive and Gram-negative bacteria.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MSSA and MRSA) .
Comparative Antimicrobial Efficacy
A comparative analysis of similar compounds reveals the potency of this compound:
| Compound Name | Activity Against MSSA | Activity Against MRSA |
|---|---|---|
| This compound | Effective | Effective |
| 5-Chloro-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl | Moderate | High |
| Sulfanilamide | Low | Moderate |
This table illustrates the superior efficacy of this compound compared to some traditional sulfonamides .
Case Studies
- Inhibition of Cancer Cell Growth : In vitro assays have demonstrated that derivatives of pyridine sulfonamides can inhibit the proliferation of cancer cell lines such as HEPG2 (liver cancer) and MCF7 (breast cancer). The IC50 values for these compounds often fall below 10 µM, indicating significant potency .
- Molecular Docking Studies : Computational studies have shown potential binding affinities of this compound with key enzymes involved in cancer metabolism. For instance, docking simulations suggest strong interactions with proteins like EGFR and Src kinases, which are critical in tumorigenesis .
Synthesis and Industrial Applications
The synthesis of this compound typically involves chlorination reactions using agents like thionyl chloride or phosphorus pentachloride under controlled conditions. This synthetic route not only produces the compound efficiently but also allows for further modifications to enhance its biological activity.
Industrial Relevance
Due to its versatile chemical properties and biological activities, this compound finds applications in:
- Medicinal chemistry as an intermediate for drug development.
- Research settings focusing on enzyme inhibition and protein interactions.
- The production of specialty chemicals in various industries.
Q & A
Q. What are the standard synthetic routes for 6-Chloro-N,5-dimethylpyridine-3-sulfonamide, and how can reaction conditions be optimized?
The synthesis typically involves chlorination of pyridine precursors followed by sulfonamide formation. Key steps include:
- Chlorination : Use of POCl₃ or SOCl₂ under reflux conditions (60–80°C) to introduce the chloro substituent .
- Sulfonylation : Reaction with sulfonyl chlorides in polar aprotic solvents (e.g., DMF or DCM) with bases like triethylamine to neutralize HCl byproducts . Optimization involves adjusting solvent polarity, temperature, and catalyst choice (e.g., 4-dimethylaminopyridine for enhanced nucleophilicity) .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and purity (e.g., δ ~8.0 ppm for pyridine protons) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., M⁺ at m/z ~258.7) .
- X-ray Crystallography : For absolute configuration determination and bond-length validation (critical for stereochemical studies) .
Q. How can researchers ensure purity during synthesis, and what solvents are optimal for recrystallization?
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .
- Solvent Selection : Ethanol, acetonitrile, or DCM/hexane combinations yield high-purity crystals .
Advanced Research Questions
Q. How does stereochemistry influence the biological activity of sulfonamide derivatives like this compound?
Enantiomers can exhibit divergent activities. For example, in a related compound (5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide), the R-isomer showed 2.5× higher PI3Kα inhibition (IC₅₀ = 1.08 μM) than the S-isomer . Methods to assess stereochemical impact include:
- Electronic Circular Dichroism (ECD) : Correlate Cotton effects with absolute configuration .
- Molecular Docking : Simulate binding modes to kinases or receptors (e.g., using AutoDock Vina) .
Q. What experimental designs are recommended for evaluating antitumor or kinase-inhibitory activity?
- In vitro Assays : Use PI3Kα kinase inhibition assays with ATP-coupled enzymatic systems (IC₅₀ determination via fluorescence) .
- Cell-Based Studies : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to measure cytotoxicity .
- Controls : Include positive controls (e.g., wortmannin for PI3K inhibition) and validate results with dose-response curves .
Q. How can computational methods resolve contradictions in structure-activity relationship (SAR) data?
Conflicting SAR data may arise from substituent electronic effects or conformational flexibility. Strategies include:
- Quantum Chemical Calculations : Assess substituent Hammett constants (σ) to predict electron-withdrawing/donating effects .
- Molecular Dynamics (MD) Simulations : Track ligand-receptor binding stability over 100+ ns trajectories .
Q. What are the challenges in validating analytical methods for sulfonamide derivatives?
- Specificity : Differentiate between regioisomers (e.g., 3- vs. 5-sulfonamide) using hyphenated techniques like LC-MS/MS .
- Accuracy : Cross-validate NMR assignments with X-ray crystallography data .
Q. How do structural modifications (e.g., chloro vs. methyl groups) affect solubility and bioavailability?
- LogP Analysis : Chloro substituents increase lipophilicity (LogP ~2.5), reducing aqueous solubility. Methyl groups may improve metabolic stability .
- Salt Formation : Co-crystallization with counterions (e.g., HCl) enhances solubility for in vivo studies .
Data Interpretation and Contradictions
Q. How should researchers address discrepancies in reported IC₅₀ values across studies?
Variations may stem from assay conditions (e.g., ATP concentration in kinase assays) or cell line heterogeneity. Mitigation strategies:
Q. What role do crystal packing forces play in conflicting X-ray vs. computational geometry data?
Crystal structures may show distorted conformations due to intermolecular interactions (e.g., hydrogen bonding). Compare with gas-phase DFT-optimized geometries to isolate intrinsic molecular properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
